5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride
Overview
Description
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Biochemical Pathways
Related compounds have been used in the synthesis of tetrahydropteroic acid derivatives, suggesting potential involvement in folate metabolism .
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit extracellular signal-regulated kinase 2 (Erk2), leading to a decrease in phospho-RSK levels in HepG2 cells . This interaction suggests that this compound may modulate cell signaling pathways, particularly those involved in cell growth and proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. In HepG2 cells, this compound has been observed to reduce phospho-RSK levels, indicating its impact on cell signaling pathways . Additionally, it may influence gene expression and cellular metabolism by modulating the activity of specific enzymes and proteins involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes such as Erk2 . By inhibiting Erk2, this compound disrupts downstream signaling pathways, leading to changes in gene expression and cellular function. The inhibition of Erk2 also results in decreased levels of phospho-RSK, further affecting cell signaling and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory effects on Erk2 and phospho-RSK levels over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Erk2 and reduces phospho-RSK levels without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular function and potential damage to tissues.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell signaling and gene expression. By inhibiting Erk2, this compound affects the activity of downstream enzymes and proteins, leading to changes in metabolic flux and metabolite levels . The interaction with Erk2 suggests that this compound may play a role in pathways related to cell growth, proliferation, and survival.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, allowing it to exert its inhibitory effects on Erk2 and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. By localizing to these areas, it can effectively interact with Erk2 and other biomolecules, leading to changes in cell signaling and metabolic processes .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-5-1-2-8-3-6(5)9-4-10-7;/h4-5,8H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHFTZQIEBLPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=NC(=O)C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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